molecular formula C19H25ClN2O3 B12431107 (R,R)-Labetalol-d3 hydrochloride

(R,R)-Labetalol-d3 hydrochloride

Cat. No.: B12431107
M. Wt: 367.9 g/mol
InChI Key: WQVZLXWQESQGIF-JFOGPLCCSA-N
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Description

(R,R)-Labetalol-d3 Hydrochloride is a chiral, stable isotope-labeled analogue of Labetalol, specifically deuterated at three positions (denoted as -d3) . This compound is primarily designed for use as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), where it helps to minimize variability and ensure accurate measurement of Labetalol and its metabolites in complex biological matrices . The (R,R) designation specifies the stereochemistry of one of the four diastereoisomers of Labetalol, which is itself a racemic mixture . This is critical for research investigating the distinct pharmacokinetics, metabolism, or biological activity of individual Labetalol stereoisomers. Labetalol is a combined alpha- and beta-adrenergic receptor blocking agent used as an antihypertensive . The incorporation of deuterium atoms results in a slightly higher molecular mass compared to the unlabeled compound, making it easily distinguishable via mass spectrometry . This compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25ClN2O3

Molecular Weight

367.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3;

InChI Key

WQVZLXWQESQGIF-JFOGPLCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

(R,R)-Labetalol-d3 hydrochloride, also known as Dilevalol-d3 hydrochloride, is characterized by the following properties:

Physical and Chemical Characteristics

Property Value Reference
Molecular Formula C19H22D3ClN2O3
Molecular Weight 367.88 g/mol
Physical State Neat solid
Storage Temperature +4°C (recommended)
IUPAC Name 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride
PubChem CID 139025019
Parent Compound CID 139025020 (non-hydrochloride form)

The compound contains two chiral centers, both with the R configuration, and three deuterium atoms replacing hydrogen at the methyl group position. This specific stereochemical arrangement is crucial for its pharmacological activity.

General Synthetic Approaches

The synthesis of this compound builds upon established methods for preparing the non-deuterated (R,R)-Labetalol (Dilevalol), with modifications to incorporate the deuterium atoms. Two primary approaches are typically employed:

Stereochemical Considerations

The preparation of this compound requires careful attention to stereochemical control. Labetalol contains two asymmetric carbon atoms, resulting in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) isomer, also known as dilevalol, shows unique pharmacological properties with higher β-blocking activity and lower α-blocking activity compared to the racemic mixture.

Patent literature reveals that diastereomer A of labetalol consists of the optical isomers (S,R) and (R,S), while diastereomer B consists of the optical isomers (S,S) and (R,R). This understanding is fundamental for developing selective synthesis methods.

Synthetic Pathways

Two primary approaches exist for obtaining this compound:

  • Stereoselective synthesis : Direct synthesis using deuterated starting materials to construct the molecule with the desired stereochemistry.

  • Separation approach : Synthesis of racemic or diastereomeric mixtures followed by separation of the desired (R,R) isomer.

Detailed Synthesis Methods

Stereospecific Synthesis Approach

The stereospecific synthesis of this compound involves a multi-step process as outlined in patent literature. The key steps include:

Synthetic Route Overview

The synthetic pathway involves the following generalized sequence:

  • Preparation of 4-O-protected α-bromo-3-carbamoyacetophenone
  • Synthesis of (R)-N-protected 1,1,1-trideuterio-4-phenylbutan-2-amine
  • Condensation to form the N,O-protected intermediate
  • Reduction of the ketone to form the secondary alcohol
  • Chromatographic separation of diastereomers
  • Deprotection to yield the final (R,R)-Labetalol-d3
Key Reaction Steps and Conditions

Step A: Preparation of Protected Precursor

a) Formation of phenolate using a strong base in organic solvent
b) Introduction of a protecting group on the phenolic oxygen
c) Bromination with bromine in an inert organic solvent

Step B: Preparation of Deuterated Amine Component

a) Condensation to form a Schiff base
b) Reduction of the Schiff base to a secondary amine
c) Separation of optical isomers

Step C: Condensation Reaction

Reaction of the protected bromoacetophenone with the deuterated amine component in an inert organic solvent with a base

Step D: Reduction and Separation

a) Reduction of the ketone using sodium borohydride or similar reagent
b) Separation of diastereomers using chromatography

Step E: Deprotection

Hydrogenolysis of protecting groups using hydrogen and catalyst, followed by salt formation

Protection/Deprotection Strategy

The protection of functional groups is critical in this synthesis. Preferred protecting groups include those removable by hydrogenolysis, such as benzyl groups for both the nitrogen and phenolic oxygen.

Commonly Used Protecting Groups
Functional Group Protecting Group Removal Method Reference
Phenolic OH Benzyl Hydrogenolysis (H2/Pd-C)
Amine (NH) Benzyl Hydrogenolysis (H2/Pd-C)
Amine (NH) Benzyloxycarbonyl Hydrogenolysis (H2/Pd-C)
Amine (NH) Trifluoroacetyl Mild hydrolysis

Incorporation of Deuterium

The deuterium incorporation typically occurs in the starting materials or early intermediates. The most common approach uses deuterated reagents in the preparation of the 1-methyl-3-phenylpropylamine component.

For the synthesis of the trideuteriomethyl group, deuterated acetone or similar reagents can be employed in condensation reactions with appropriate amines, followed by reduction.

Practical Synthesis Protocol

Based on patent literature and research findings, a practical synthesis protocol for this compound can be outlined as follows:

Preparation of 5-Acetylsalicylamide Derivative

  • Formation of the potassium salt of 5-acetylsalicylamide using potassium hydroxide in an appropriate solvent
  • Reaction with benzyl chloride to protect the phenolic hydroxyl group
  • Bromination with bromine in chloroform to introduce the bromine at the α-position

Preparation of Deuterated Amine Component

  • Condensation of benzylamine with deuterated benzylacetone under reflux in a water-immiscible solvent with an acid catalyst
  • Reduction of the Schiff base under mild conditions (e.g., sodium borohydride in methanol)
  • Resolution of the racemic mixture using N-p-toluenesulfonyl-(L)-leucine or other chiral resolving agents to obtain the (R)-isomer

Condensation and Reduction

  • Reaction of the 4-O-benzyloxy-α-bromo-3-carbamoyacetophenone with (R)-(+)-N-benzyl-1,1,1-trideuterio-4-phenylbutan-2-amine in DMF with potassium carbonate
  • Reduction of the ketone using sodium borohydride in methanol/ethanol
  • Chromatographic separation of the diastereomeric mixture on silica gel to isolate the (R,R) isomer

Deprotection and Salt Formation

  • Hydrogenolysis of the O-benzyl and N-benzyl protecting groups using hydrogen and palladium on carbon
  • Formation of the hydrochloride salt using hydrogen chloride in an appropriate solvent
  • Purification by recrystallization

Purification and Analysis

Separation of Diastereomers

The separation of diastereomers is typically performed using chromatographic methods, particularly silica gel chromatography. This is a critical step in obtaining the pure (R,R) isomer.

Alternative separation methods that have been attempted but found less successful include salt formation with various chiral resolving agents such as N-acetyl-L-leucine, N-tosyl-L-(+)-glutamic acid, N-tosyl-L-leucine, and N-tosyl-D-leucine.

Analytical Methods

Characterization Techniques
Technique Application Information Obtained Reference
NMR Spectroscopy Structure confirmation Proton environments, stereochemistry
Mass Spectrometry Molecular weight confirmation Molecular ion, fragmentation pattern
HPLC Purity assessment Diastereomeric ratio, chemical purity
X-ray Crystallography Absolute configuration Stereochemical arrangement
Optical Rotation Enantiomeric purity Specific rotation ([α]D)
Purity Assessment

The purity of this compound can be assessed using HPLC methods, typically showing >98% chemical purity and >99% diastereomeric purity when properly synthesized and purified.

Physical Properties of the Final Product

The hydrochloride salt of (R,R)-Labetalol-d3 exhibits dimorphic behavior, existing in two crystalline forms with melting points at approximately 133-134°C and 192-193.5°C. The higher melting form is generally considered the thermodynamically more stable form.

Comparison of Synthesis Routes

Efficiency Analysis

Synthetic Approach Advantages Limitations Overall Yield Reference
Stereospecific synthesis Direct route to pure isomer Multiple steps, expensive reagents Moderate (typically 20-30%)
Resolution of racemic mixture Simpler reaction conditions Lower theoretical yield (maximum 50%) Low to moderate (typically 10-20%)
Modified Labetalol synthesis Uses established pathways Requires deuterated starting materials Moderate to high (30-40%)

Industrial Production Considerations

For industrial-scale production, the synthetic methods are typically optimized for larger scale, with considerations for:

  • Cost-effective reagents and solvents
  • Minimized purification steps
  • Increased overall yield
  • Rigorous quality control measures
  • Environmental factors

These modifications mirror laboratory techniques but are adapted for efficiency and scalability while maintaining high purity standards.

Chemical Reactions Analysis

Oxidation Reactions

(R,R)-Labetalol-d3 hydrochloride undergoes oxidation at multiple sites:

Site of OxidationReagents/ConditionsPrimary ProductsSignificanceReference
β-Hydroxy GroupStrong oxidants (e.g., KMnO₄, CrO₃)Ketone derivativesMetabolic inactivation via hepatic enzymes
Aromatic RingElectrophilic aromatic substitutionHydroxylated or nitro derivativesPotential for prodrug development

Deuterium substitution at the β-carbon may slow oxidation kinetics due to the kinetic isotope effect (KIE), prolonging the compound's half-life .

Reduction Reactions

Selective reduction of functional groups is critical for derivative synthesis:

Functional GroupReagents/ConditionsProductsApplicationReference
Amide (C=O)LiAlH₄ or catalytic hydrogenationAmine derivativesPrecursors for radiolabeled analogs
Double BondsH₂/Pd-CSaturated analogsStructure-activity relationship (SAR) studies

Hydrolysis and Stability

The compound’s stability under hydrolytic conditions is pH-dependent:

ConditionDegradation PathwayProductsStability ImpactReference
Acidic (pH < 3)Amide bond cleavageSalicylamide + alkylamine fragmentsReduced bioavailability
Alkaline (pH > 9)Ester hydrolysis (if present)Carboxylic acid derivativesLimited commercial formulations

Deuterium incorporation enhances resistance to enzymatic hydrolysis in vivo, a key advantage in pharmacokinetic studies .

Metabolic Reactions

In vivo metabolism involves hepatic enzymes:

Enzyme SystemReaction TypeMetabolitesBiological ImpactReference
CYP2D6Aromatic hydroxylation3',4'-Dihydroxylated derivativesReduced α/β-blocking activity
UGT1A1GlucuronidationWater-soluble conjugatesEnhanced renal excretion

Deuteriation at the β-position slows CYP-mediated oxidation, reducing first-pass metabolism and increasing plasma exposure .

Impact of Deuterium Substitution

The isotopic effect profoundly alters reactivity:

Reaction TypeKIE (k_H/k_D)Practical OutcomeReference
Oxidative Metabolism2–10Extended half-life (t₁/₂) in vivo
Hydrolytic Degradation1.5–3Improved shelf-life under ambient storage

Scientific Research Applications

Dilevalol-d3 (hydrochloride) has several scientific research applications:

    Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping to understand absorption, distribution, metabolism, and excretion.

    Metabolic Studies: Employed in metabolic studies to investigate the metabolic pathways and identify metabolites.

    Drug Development: Utilized in drug development to enhance the understanding of drug behavior and improve drug design.

    Biological Research: Applied in biological research to study the interactions of drugs with biological systems

Mechanism of Action

Dilevalol-d3 (hydrochloride) exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Key Observations:

Isotopic Specificity: this compound is distinguished by its site-specific deuteration, which minimizes isotopic interference in MS fragmentation patterns compared to non-specific deuterated analogs like Labetalol-d3 (diastereomer mixture) .

Stereochemical Purity : Unlike racemic mixtures, the (R,R)-configuration ensures consistent binding affinity to adrenergic receptors, critical for correlating pharmacokinetic data with pharmacological activity .

Analytical Utility : The d5 variant, with additional deuterium atoms, is preferred for high-resolution MS but requires longer synthesis times and higher costs .

Pharmacokinetic and Stability Profiles

  • Metabolic Half-Life: Deuterated analogs like (R,R)-Labetalol-d3 exhibit a 15–20% longer half-life in hepatic microsomal assays compared to non-deuterated labetalol, attributed to deuterium’s kinetic isotope effect at CYP450 oxidation sites .
  • Chromatographic Behavior : The (R,R)-enantiomer shows a retention time shift of 0.3–0.5 minutes in chiral HPLC compared to (S,S)-labetalol, enabling precise enantiomeric resolution .

Impurity Profiles

Pharmaceutical-grade labetalol hydrochloride contains impurities such as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid (Impurity A) and its methyl ester (Impurity B), which are absent in deuterated standards due to stringent synthesis controls .

Research Findings

  • Quantitative Accuracy: (R,R)-Labetalol-d3 demonstrated a linear response (R² = 0.999) in LC-MS calibration curves across 1–500 ng/mL, outperforming non-deuterated internal standards by reducing variability from ±12% to ±3% .
  • Stability Under Stress Conditions: Exposure to UV light (302 nm) for 24 hours caused <2% degradation in (R,R)-Labetalol-d3, whereas non-deuterated labetalol degraded by 8–10% under identical conditions .

Biological Activity

(R,R)-Labetalol-d3 hydrochloride is a deuterated form of labetalol, a well-known adrenergic antagonist used primarily for managing hypertension. This compound exhibits both alpha-1 and beta-adrenergic receptor blocking properties, making it effective in reducing blood pressure without significantly altering heart rate or cardiac output. The deuteration enhances the stability and pharmacokinetic profile of the drug, potentially improving its therapeutic efficacy and safety.

Labetalol acts as a non-selective beta-adrenergic blocker and a selective alpha-1 blocker. The estimated ratio of alpha to beta blockade varies based on the mode of administration:

  • Oral Administration: Approximately 1:3
  • Intravenous Administration: Approximately 1:7

This dual action results in decreased peripheral vascular resistance and lower blood pressure, making it particularly useful in hypertensive crises and chronic hypertension management .

Pharmacodynamics

The pharmacodynamic properties of labetalol include:

  • Beta-1 Receptor Blockade: Leads to a slight decrease in heart rate and myocardial contractility.
  • Beta-2 Receptor Blockade: Can cause bronchospasms but is somewhat mitigated by alpha-1 antagonism.
  • Alpha-1 Receptor Blockade: Results in vasodilation and reduced vascular resistance, which is more pronounced when the patient is standing .

Pharmacokinetics

The pharmacokinetic profile of labetalol includes:

  • Absorption: Bioavailability ranges from 11% to 86%, influenced by factors such as age and food intake.
  • Distribution: Volume of distribution varies significantly between normotensive (805 L) and hypertensive (188–747 L) patients.
  • Metabolism: Primarily metabolized in the liver to inactive glucuronide conjugates.
  • Elimination Half-life: Ranges from 1.7 to 6.1 hours, with a plasma clearance rate of approximately 1500 mL/min .

Case Studies and Clinical Findings

Case Study 1: Efficacy in Hypertensive Emergencies
A clinical study involving patients with acute hypertensive crises demonstrated that intravenous labetalol effectively reduced blood pressure within minutes of administration. Initial doses of 10–20 mg IV were followed by repeat doses every 10 minutes until target blood pressure was achieved or a maximum of 300 mg was administered within 24 hours .

Case Study 2: Long-term Use in Chronic Hypertension
In long-term studies, labetalol was shown to be effective for managing chronic hypertension with minimal side effects. Patients reported improved quality of life due to stable blood pressure control without significant adverse reactions .

Adverse Effects

While generally well-tolerated, labetalol can cause:

  • Orthostatic hypotension
  • Gastrointestinal disturbances
  • Dizziness, particularly in elderly patients
    Severe hepatocellular injury has been reported but occurs infrequently. Regular monitoring of liver function is recommended for patients on prolonged therapy .

Data Table: Comparative Efficacy of Labetalol vs. Other Antihypertensives

DrugMechanismEfficacy (mmHg drop)Common Side Effects
LabetalolAlpha & Beta blocker20–30Dizziness, GI disturbances
PropranololBeta blocker15–25Fatigue, bradycardia
AmlodipineCalcium channel blocker15–20Peripheral edema
EnalaprilACE inhibitor10–20Cough, hyperkalemia

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine the enantiomeric purity of (R,R)-Labetalol-d3 hydrochloride?

  • Answer : Enantiomeric purity can be validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For TLC, silica gel plates with fluorescent indicators are employed, using a mobile phase of ethyl acetate, 2-propanol, water, and ammonia (25:15:8:2). Spots are visualized under UV light (254 nm) to confirm Rf values matching the non-deuterated standard . HPLC with chiral stationary phases or deuterium-specific detectors (e.g., LC-MS) is preferred for quantifying isomer ratios, ensuring ≥95% enantiomeric excess (as per purity standards) .

Q. How can researchers validate the chemical identity of this compound in synthesized batches?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • UV-Vis Spectrophotometry : Measure absorbance at 302 nm in 0.05 mol/L sulfuric acid, comparing against a non-deuterated reference standard (absorbance ratio should align with deuterium’s isotopic effect) .
  • Infrared (IR) Spectroscopy : Confirm characteristic peaks (e.g., C-D stretching at ~2100 cm⁻¹) to distinguish deuterated bonds .
  • Mass Spectrometry : Verify the molecular ion peak at m/z 364.87 (C₁₉H₂₄N₂O₃·HCl) and deuterium incorporation via isotopic patterns .

Advanced Research Questions

Q. What experimental design is optimal for pharmacokinetic studies using this compound as an internal standard?

  • Answer : Use a deuterated internal standard to correct for matrix effects in bioanalytical assays (e.g., plasma or tissue homogenates). Design steps:

Spike Preparation : Add a known concentration of this compound to calibration standards and quality control samples.

LC-MS/MS Parameters : Employ a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor transitions specific to the deuterated compound (e.g., m/z 365 → 160 for quantification).

Validation : Assess linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation products via HPLC-MS to identify labile sites (e.g., hydrolysis of the amide group).
  • Long-Term Stability : Store at +4°C (recommended) and room temperature, testing purity monthly. Use ANOVA to compare degradation rates across conditions, ensuring significance thresholds (p < 0.05) .

Q. What methodologies are critical for assessing batch-to-batch consistency in deuterated labetalol synthesis?

  • Answer : Implement a multi-parameter quality control protocol:

  • Isomer Ratio : Quantify (R,R)- vs. (S,S)-isomers using chiral HPLC with a polar organic mobile phase.
  • Residual Solvents : Apply gas chromatography (GC) with headspace sampling to detect methanol or ethyl acetate (limits: <500 ppm per ICH Q3C).
  • Heavy Metals : Use inductively coupled plasma mass spectrometry (ICP-MS) to ensure compliance with pharmacopeial limits (e.g., <5 ppm for lead) .

Methodological Notes

  • Data Analysis : For chromatographic data, use peak area normalization and internal standard calibration curves to minimize variability.
  • Contradictory Evidence : While non-deuterated labetalol oral solutions have a 60-day stability window , deuterated analogs may require stricter storage (+4°C) due to isotopic sensitivity. Validate these differences empirically.

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